molecular formula C7H8ClN3 B143474 4-Cyanophenylhydrazine hydrochloride CAS No. 2863-98-1

4-Cyanophenylhydrazine hydrochloride

Cat. No. B143474
CAS RN: 2863-98-1
M. Wt: 169.61 g/mol
InChI Key: UXDLLFIRCVPPQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of hydrazine derivatives reacting with various electrophiles. For instance, the synthesis of 4-chloro-2-fluorophenylhydrazine involves diazotization and reduction reactions starting from 4-chloro-2-fluoroaniline . Similarly, 4-cyanophenylhydrazine hydrochloride could be synthesized through analogous methods, starting with the appropriate cyanophenyl compound and then introducing the hydrazine moiety followed by hydrochloride salt formation.

Molecular Structure Analysis

The molecular structure of 4-cyanophenylhydrazine hydrochloride would consist of a phenyl ring substituted with a cyano group (–C≡N) and a hydrazine group (–NH–NH2) attached to the benzene ring. The hydrazine group would be protonated in the hydrochloride salt form. The structure of related compounds, such as 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione, provides an example of how cyano groups can be incorporated into heterocyclic frameworks .

Chemical Reactions Analysis

Phenylhydrazine derivatives can participate in various chemical reactions, including cyclization, alkylation, and condensation reactions. For example, cyanoacetylhydrazine can react with chloroacetone to produce triazine and oxadiazine derivatives . Similarly, 4-cyanophenylhydrazine hydrochloride could undergo reactions with electrophiles to form heterocyclic compounds or react with carbonyl compounds to form hydrazones.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-cyanophenylhydrazine hydrochloride are not directly reported, we can infer that the compound would likely be a solid at room temperature, with a melting point that could be determined experimentally. The presence of the cyano group would contribute to the compound's polarity and potential for hydrogen bonding, affecting its solubility in various solvents. The hydrazine moiety would make the compound a potential reducing agent and nucleophile in chemical reactions.

Scientific Research Applications

1. Synthesis and Study of Derivatives

4-Cyanophenylhydrazine hydrochloride has been used in the synthesis of various derivatives with potential biological activities. For example, it has been used to synthesize benzylidenehydrazinyl benzonitriles, which have shown cytotoxic properties against certain cancer cell lines (Tripathi et al., 2019).

2. Vibrational Spectroscopy and Theoretical Analysis

It serves as a subject in vibrational spectroscopy and theoretical analyses, where its properties have been studied through methods like Density Functional Theory (DFT). These studies help in understanding the compound's behavior as a potential probe for surface-enhanced Raman spectroscopy (SERS) (Ma et al., 2021).

3. Reactivity and Synthesis of Novel Compounds

The reactivity of 4-Cyanophenylhydrazine hydrochloride with other chemicals has been explored to synthesize novel compounds with various applications, such as antimicrobial agents and intermediates in other chemical reactions (Iwakawa et al., 2000).

4. Environmental and Biological Probing

Studies have also utilized 4-Cyanophenylhydrazine hydrochloride in the development of fluorescent probes for biological and environmental applications, such as detecting specific substances in water samples and biological systems (Zhu et al., 2019).

5. Antibacterial and Antifungal Applications

Compounds synthesized using 4-Cyanophenylhydrazine hydrochloride have been evaluated for their antibacterial and antifungal activities. These studies are critical in the search for new, effective antimicrobial agents (Wan & Zhou, 2010).

Safety And Hazards

4-Cyanophenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-hydrazinylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-5-6-1-3-7(10-9)4-2-6;/h1-4,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDLLFIRCVPPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583751
Record name 4-Hydrazinylbenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanophenylhydrazine hydrochloride

CAS RN

2863-98-1
Record name Benzonitrile, 4-hydrazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2863-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinylbenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 4-hydrazinyl-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
H Ma, S Liu, L Zhu, C Ma, X Han, C He… - Spectrochimica Acta Part A …, 2021 - Elsevier
… 4-Cyanophenylhydrazine hydrochloride was obtained from J&K Chemical Co. All chemicals were analytical-grade reagents and used without further purification. …
Number of citations: 1 www.sciencedirect.com
E Yilmaz - Journal of Molecular Structure, 2018 - Elsevier
… In this study, new Schiff base (DHMB) was synthesized by a condensation reaction of 4-cyanophenylhydrazine hydrochloride and 3,5-dibromo-2-hydroxy-4-methoxy benzaldehyde. …
Number of citations: 7 www.sciencedirect.com
MD Altintop, B Sever, ÖA Eklioğlu… - Letters in Drug …, 2020 - ingentaconnect.com
… ned via the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals. Compounds 1-10 were evaluated for their antimicrobial effects using a broth microdilution method. …
Number of citations: 9 www.ingentaconnect.com
G Arora, M Yadav, R Gaur, R Gupta, P Rana, P Yadav… - RSC …, 2020 - pubs.rsc.org
… To assess the catalytic efficacy of Ni@Fe 3 O 4 –C in the synthesis of diaryl sulfides, the reaction of 4-cyanophenylhydrazine hydrochloride with 4-bromothiophenol was chosen as a …
Number of citations: 10 pubs.rsc.org
M Sato, S Nagano, T Seki - scholar.archive.org
… 4-Pentylcyclohexanone and 4-cyanophenylhydrazine hydrochloride were purchased from Wako Pure Chemical Ind. Pentylaniline was obtained from Kanto Chemical Co. …
Number of citations: 0 scholar.archive.org
S Kumari, SMA Shakoor, D Markad… - European Journal of …, 2019 - Wiley Online Library
… The only exception in this case was the reaction of 4-cyanophenylhydrazine hydrochloride with 1b, which afforded cyano functionalized 7-(diethylamino)-6H-chromeno[4,3-b]quinolin-6-…
E Yilmaz - Journal of Molecular Structure, 2017 - Elsevier
In this study,(Z)-4-(2-(4-methoxy-2,3-dimethylbenzylidene)hydrazinyl)benzonitrile compound (MDHB) was synthesized and characterized. Spectral properties of MDHB were …
Number of citations: 3 www.sciencedirect.com
MJ Meyers, GB Arhancet, SL Hockerman… - Journal of medicinal …, 2010 - ACS Publications
… The chalcone (0.58 mmol) was reacted with 4-cyanophenylhydrazine hydrochloride according to method C1 to give 4b (0.228 g, 81%) as a light-yellow solid: mp 179−180 C. H NMR (…
Number of citations: 99 pubs.acs.org
E Mernyák, L Márk, É Frank, G Schneider, J Wölfling - Steroids, 2009 - Elsevier
… Reaction of 1 with 4-cyanophenylhydrazine hydrochloride According to Section 2.1, 1 (375 mg, 1.00 mmol), 4-cyanophenylhydrazine hydrochloride (170 mg, 1.00 mmol) and sodium …
Number of citations: 11 www.sciencedirect.com
F Hu, W Su - Journal of Chemical Research, 2020 - journals.sagepub.com
… Subsequently, 4-cyanophenylhydrazine hydrochloride (11) was easily obtained in 90% yield via reduction of 4-cyanoaniline diazonium salt 17 with NaHSO 3 at 85C for 2 h (Scheme 4). …
Number of citations: 2 journals.sagepub.com

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